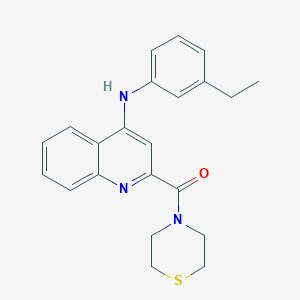

(4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

Beschreibung

(4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a quinoline-derived compound featuring a 3-ethylphenylamino substituent at position 4 of the quinoline core and a thiomorpholino methanone group at position 2. While direct synthesis data for this compound is absent in the provided evidence, analogous compounds suggest that its preparation likely involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies to introduce the thiomorpholino moiety . The 3-ethylphenyl group may influence lipophilicity and metabolic stability compared to smaller substituents like methyl or halogens .

Eigenschaften

IUPAC Name |

[4-(3-ethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-2-16-6-5-7-17(14-16)23-20-15-21(22(26)25-10-12-27-13-11-25)24-19-9-4-3-8-18(19)20/h3-9,14-15H,2,10-13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZBOVZPHFYTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that derivatives of quinolin-2-one are important starting materials for drugs and have various applications in organic synthesis.

Mode of Action

Quinolin-2-ones are generally synthesized by direct carbonylation of o-alkenylanilines. This process is practical, efficient, and beneficial for subsequent drug discovery and production.

Biochemical Pathways

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has been a subject of great interest.

Biologische Aktivität

The compound (4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone, with the molecular formula C22H23N3OS and a molecular weight of 377.51 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on available research data, including case studies, mechanisms of action, and comparative analyses.

Chemical Structure

The compound is characterized by the following structural features:

- Quinoline moiety : A bicyclic structure that is often associated with various pharmacological activities.

- Thiomorpholine group : This cyclic structure contributes to the compound's lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of anticancer and antimicrobial properties.

Anticancer Activity

- Mechanism of Action : The quinoline scaffold is known for its ability to interact with various cellular targets, including DNA and proteins involved in cell signaling pathways. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

-

Case Studies :

- In vitro studies demonstrated that derivatives of quinoline exhibit IC50 values ranging from nanomolar to low micromolar concentrations against various cancer cell lines, indicating potent anticancer activity .

- A recent study highlighted that compounds similar to this compound showed significant cytotoxic effects on breast cancer cells, with mechanisms involving the modulation of apoptosis-related proteins .

Antimicrobial Activity

- Mechanism of Action : The presence of the thiomorpholino group may enhance the compound's ability to penetrate bacterial membranes, leading to effective antimicrobial activity.

-

Research Findings :

- Preliminary studies have shown that quinoline derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may inhibit bacterial growth through interference with nucleic acid synthesis .

Data Table: Biological Activity Summary

Comparative Analysis

Comparative studies with other quinoline derivatives reveal that while many share similar mechanisms, variations in substituents significantly influence their potency and selectivity. For instance, compounds with electron-donating groups tend to exhibit enhanced activity compared to those with electron-withdrawing groups.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

- (4-((4-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone (): Differs by a 4-ethoxyphenylamino group at position 4 and a fluorine atom at position 4.

- (4-methyl-3-nitrophenyl)(thiomorpholino)methanone (13b, ): A simpler aryl-thiomorpholino methanone with a nitro group, which may confer electrophilic properties absent in the target compound. Reported yield (89%) and NMR data (δ 8.01 ppm for aromatic protons) highlight its distinct electronic profile .

- (2-fluoro-4-nitrophenyl)(thiomorpholino)methanone (): The nitro and fluoro substituents create a highly electron-deficient aromatic ring, contrasting with the electron-rich 3-ethylphenyl group in the target compound .

Quinoline Core Modifications

- Quinolin-2-yl(quinoxalin-2-yl)methanones (): Synthesized via TBHP/TFA-mediated Minisci reaction, these lack the thiomorpholino group but share a methanone substituent.

- 4-[(7-Chloroquinolin-4-yl)amino]acetophenone derivatives (): Feature a chloroquinoline core and acetophenone group. The chlorine atom may enhance cytotoxicity, while the acetophenone moiety introduces ketone reactivity absent in the target compound .

Physicochemical and Spectral Comparisons

Key Differentiators

- Electronic Effects: The 3-ethylphenylamino group provides moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in ) that may reduce nucleophilic attack susceptibility.

- Sulfur vs. Oxygen: Thiomorpholino’s sulfur atom enhances lipophilicity and hydrogen-bonding capabilities compared to morpholino derivatives (e.g., ), which may influence pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.